![molecular formula C14H11NO3 B3023513 2-(2-氧代苯并[cd]吲哚-1(2H)-基)丙酸 CAS No. 838850-72-9](/img/structure/B3023513.png)

2-(2-氧代苯并[cd]吲哚-1(2H)-基)丙酸

描述

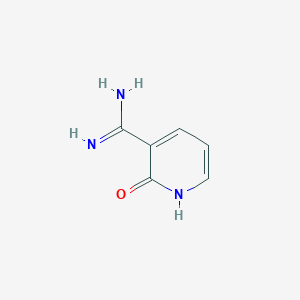

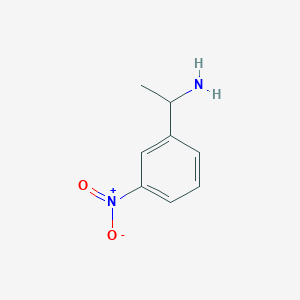

2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoic acid is a compound that is structurally related to indole derivatives. Indole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry. The compound is likely to possess a core structure that is similar to other indole-based compounds, which are characterized by a fused two-ring system consisting of a benzene ring and a pyrrole ring. The presence of a 2-oxo group indicates an oxidation at the second position of the indole, and the propanoic acid moiety suggests a three-carbon carboxylic acid substituent.

Synthesis Analysis

While the specific synthesis of 2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoic acid is not detailed in the provided papers, similar compounds have been synthesized and studied. For instance, cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives were synthesized and tested as aldose reductase inhibitors . The synthesis of such compounds typically involves the formation of the indole core, followed by functional group modifications to introduce the desired substituents, such as the cyano and acetic acid groups.

Molecular Structure Analysis

The molecular structure of indole derivatives can be complex, with the potential for multiple conformers. In a related study, vibrational spectroscopy and theoretical methods were used to analyze the structure of a similar compound, 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid . The study identified multiple stable conformers, with significant differences in stability between them. The most stable conformer's geometry was in good agreement with experimental data, suggesting that theoretical methods can reliably predict the molecular structure of such compounds.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, primarily due to the reactivity of the indole nucleus and the functional groups attached to it. The cyano group in cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives, for example, could be involved in nucleophilic addition reactions, while the acetic acid moiety could participate in esterification or amidation reactions . The specific reactivity of 2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoic acid would depend on its exact structure and substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of a carboxylic acid group would make the compound acidic and potentially increase its solubility in water. The vibrational spectroscopy study of a related compound provided insights into the vibrational frequencies and infrared intensities, which are related to the physical properties of the molecule . Theoretical calculations, such as those performed using density functional theory (DFT), can predict these properties and help understand the behavior of the compound under different conditions.

科学研究应用

合成与化学性质

区域选择性合成:Kutubi & Kitamura (2011) 的一项研究展示了一种区域选择性合成 3,3-双(吲哚-3-基)丙酸的有效方法。这种合成工艺对于生产在生物和制药领域具有重要意义的化合物非常重要。

席夫碱形成:Radhakrishnan、Balakrishnan 和 Selvaraj (2020) 的研究探索了从 2-(2-氨基)-3-(1H-吲哚-3-基)丙酸形成席夫碱,表明它们具有潜在的抗菌活性。

晶体结构分析:Li、Liang 和 Tai (2009) 的一项研究提供了对与 2-(2-氧代苯并[cd]吲哚-1(2H)-基)丙酸相关的化合物的晶体结构的见解,这对于了解其化学行为和潜在应用至关重要。

生物活性与制药应用

酶抑制:Nazir 等人 (2018) 的研究调查了基于吲哚的化合物,包括 2-(2-氧代苯并[cd]吲哚-1(2H)-基)丙酸的衍生物,以了解它们对脲酶的抑制潜力。这对开发治疗剂具有重要意义。

药理学研究:Tsurumi 等人 (1986) 的一项研究检验了与 2-(2-氧代苯并[cd]吲哚-1(2H)-基)丙酸结构相关的化合物的药理作用,提供了对其潜在抗炎特性的见解。

胞质磷脂酶 A2α 抑制剂:Tomoo 等人 (2014) 研究了基于吲哚丙酸结构的新型小分子抑制剂,强调了它们在治疗应用中的潜力 (Tomoo 等人,2014)。

抗菌和抗真菌活性:Raju 等人 (2015) 合成了吲哚-2-羧酸的衍生物,类似于 2-(2-氧代苯并[cd]吲哚-1(2H)-基)丙酸,并评估了它们的抗菌活性,表明了潜在的治疗用途 (Raju 等人,2015)。

作用机制

Target of Action

Similar compounds such as benzo[cd]indol-2(1h)-ones derivatives have been studied as potential inhibitors of atg4b, a cysteine protease involved in autophagy .

Mode of Action

It’s worth noting that benzo[cd]indol-2(1h)-ones derivatives have been shown to enter cancer cells via the polyamine transporter, localize in the lysosomes, and cause autophagy and apoptosis .

Biochemical Pathways

Indole and its derivatives, which are structurally similar to the compound , are known to be metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These metabolites maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

The compound’s structure suggests that it may have similar properties to other carboxylic acids, which are generally well-absorbed and distributed throughout the body .

Result of Action

Similar compounds such as benzo[cd]indol-2(1h)-ones derivatives have been shown to cause autophagy and apoptosis in cancer cells .

属性

IUPAC Name |

2-(2-oxobenzo[cd]indol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-8(14(17)18)15-11-7-3-5-9-4-2-6-10(12(9)11)13(15)16/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJNKFCRNNIBAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C2=CC=CC3=C2C(=CC=C3)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388090 | |

| Record name | 2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

838850-72-9 | |

| Record name | 2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Nitrophenyl)thio]acetic acid](/img/structure/B3023447.png)

![(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine](/img/structure/B3023452.png)